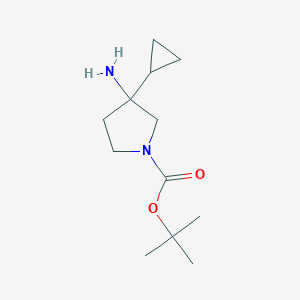
1H-pyrazole-4-carboximidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-carboximidamide hydrochloride is a heterocyclic compound that belongs to the class of pyrazoles. It is widely used in various scientific research fields due to its unique chemical properties. The compound is known for its stability and solubility in water and organic solvents, making it a valuable reagent in organic synthesis and biochemical research .
Vorbereitungsmethoden
1H-Pyrazole-4-carboximidamide hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of pyrazole with cyanamide, followed by crystallization from the reaction mixture . Another method includes the reaction of aminoguanidine carbonate with 1,1,3,3-tetramethoxypropane . These methods are relatively simple and cost-effective, making the compound accessible for various research applications.
Analyse Chemischer Reaktionen
1H-Pyrazole-4-carboximidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using common reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Guanylation: It is widely used in the guanylation of amines and peptide synthesis
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-4-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1H-pyrazole-4-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, such as estrogen receptors and alcohol dehydrogenase . These interactions lead to various biochemical effects, including the modulation of metabolic pathways and inhibition of specific biological processes.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-4-carboximidamide hydrochloride can be compared with other similar compounds, such as:
1H-Pyrazole-1-carboxamidine hydrochloride: This compound is also used in organic synthesis and has similar chemical properties.
1-Amidinopyrazole hydrochloride: Known for its use in drug synthesis studies, particularly in the preparation of NSAIDs and antihypertensive drugs.
Praxadine: Another pyrazole derivative with similar applications in biochemical research.
The uniqueness of this compound lies in its stability, solubility, and versatility in various chemical reactions, making it a valuable reagent in multiple research fields.
Eigenschaften
Molekularformel |
C4H7ClN4 |
|---|---|
Molekulargewicht |
146.58 g/mol |
IUPAC-Name |
1H-pyrazole-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C4H6N4.ClH/c5-4(6)3-1-7-8-2-3;/h1-2H,(H3,5,6)(H,7,8);1H |
InChI-Schlüssel |
LJDCRROTGHNNFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxypiperidine-1-carboxylate](/img/structure/B13563177.png)

![2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)






![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)

